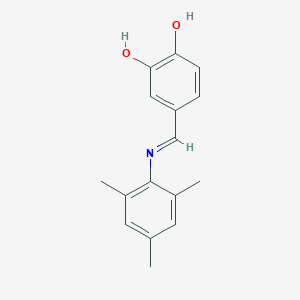
Oxphalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxphalin is a chemical compound that has been extensively researched for its potential applications in various areas of scientific research. It is a synthetic molecule that has been developed to mimic the structure and function of natural compounds found in the body. Oxphalin has been shown to have a wide range of effects on biological systems, including the ability to modulate gene expression, regulate cellular signaling pathways, and alter the behavior of cells. In
Mechanism of Action
The mechanism of action of Oxphalin is complex and involves a variety of different cellular pathways. One of the primary mechanisms of action of Oxphalin is its ability to modulate gene expression. This is achieved by binding to specific DNA sequences and altering the transcription of genes. Oxphalin has also been shown to regulate cellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, Oxphalin has been shown to alter the behavior of cells by affecting their morphology and motility.
Biochemical and Physiological Effects:
Oxphalin has a wide range of biochemical and physiological effects on biological systems. Some of the specific effects of Oxphalin include the regulation of gene expression, the modulation of cellular signaling pathways, the alteration of cell morphology and motility, and the regulation of immune function. Oxphalin has also been shown to have anti-inflammatory and anti-tumor effects in some studies.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Oxphalin in lab experiments is its ability to modulate gene expression and cellular signaling pathways. This makes it a valuable tool for studying the effects of specific genes and pathways on cellular behavior. Additionally, Oxphalin has been shown to have a wide range of effects on biological systems, making it useful for studying a variety of different biological processes.
One of the limitations of using Oxphalin in lab experiments is that it is a synthetic molecule, and therefore may not accurately mimic the effects of natural compounds found in the body. Additionally, the synthesis method for Oxphalin can be complex and time-consuming, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on Oxphalin. One area of research could focus on developing new synthesis methods for Oxphalin that are more efficient and cost-effective. Additionally, research could be conducted to explore the potential applications of Oxphalin in other areas of scientific research, such as regenerative medicine and drug development. Finally, further studies could be conducted to better understand the mechanism of action of Oxphalin and its effects on biological systems.
Synthesis Methods
Oxphalin is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The first step involves the synthesis of a precursor molecule, which is then subjected to a series of chemical reactions to produce Oxphalin. The exact synthesis method varies depending on the specific application of Oxphalin, and there are several different methods that have been developed for this purpose.
Scientific Research Applications
Oxphalin has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have a wide range of effects on biological systems, including the ability to modulate gene expression, regulate cellular signaling pathways, and alter the behavior of cells. Some of the specific areas of scientific research where Oxphalin has been studied include cancer research, neuroscience, and immunology.
properties
CAS RN |
120370-70-9 |
|---|---|
Product Name |
Oxphalin |
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-[(2,4,6-trimethylphenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H17NO2/c1-10-6-11(2)16(12(3)7-10)17-9-13-4-5-14(18)15(19)8-13/h4-9,18-19H,1-3H3 |
InChI Key |
QJMPQEUWJRMVPY-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N/C=C/2\C=CC(=O)C(=C2)O)C |
SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=CC(=C(C=C2)O)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=CC(=C(C=C2)O)O)C |
synonyms |
1-(3,4-dihydroxybenzylidene)-2,4,6-trimethylaniline oxphalin ZIMET 26-85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



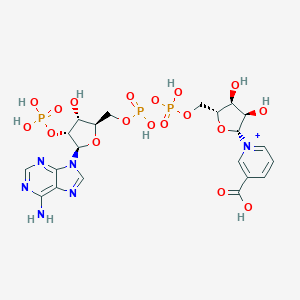



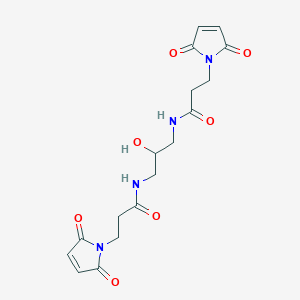


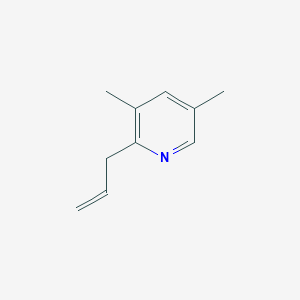
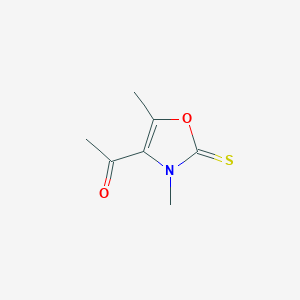
![[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol](/img/structure/B56035.png)
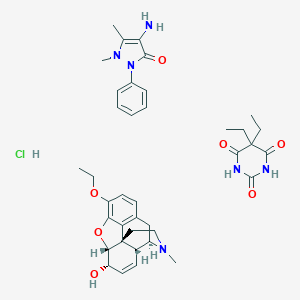


![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)